molecular formula C10H10N2O3 B1306547 4-(Carboxymethyl)-1(2H)-phthalazinone CAS No. 325747-33-9

4-(Carboxymethyl)-1(2H)-phthalazinone

Cat. No.: B1306547
CAS No.: 325747-33-9
M. Wt: 206.2 g/mol
InChI Key: DWERDDKXMJEATG-UHFFFAOYSA-N
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Description

4-(Carboxymethyl)-1(2H)-phthalazinone is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a carboxymethyl group attached to the phthalazinone core structure. Phthalazinones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)-1(2H)-phthalazinone typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by the introduction of a carboxymethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Carboxymethyl)-1(2H)-phthalazinone has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: The parent compound without the carboxymethyl group.

    4-(Hydroxymethyl)-1(2H)-phthalazinone: A similar compound with a hydroxymethyl group instead of a carboxymethyl group.

    4-(Aminomethyl)-1(2H)-phthalazinone: A derivative with an aminomethyl group.

Uniqueness

4-(Carboxymethyl)-1(2H)-phthalazinone is unique due to the presence of the carboxymethyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-oxo-4a,8a-dihydro-3H-phthalazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4,6-7H,5H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWERDDKXMJEATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C=C1)C(=O)NN=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390149
Record name BAS 08840509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325747-33-9
Record name BAS 08840509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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